4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, an isopropoxy group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropoxy and trifluoroethoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea (NH2CSNH2), and sodium alkoxides (NaOR).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd).
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of the bromine, isopropoxy, and trifluoroethoxy groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and interaction with nucleic acid structures.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-isopropoxy-2-(trifluoromethyl)benzene
- 4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethyl)benzene
- 4-Bromo-1-isopropoxy-2-(2,2,2-trifluoropropoxy)benzene
Uniqueness
4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both isopropoxy and trifluoroethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for unique biological interactions, compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-bromo-1-propan-2-yloxy-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O2/c1-7(2)17-9-4-3-8(12)5-10(9)16-6-11(13,14)15/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBYFSWPHOUWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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